

Application Note: Quantitative Analysis of Afatinib Impurity C using 1H-qNMR

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Compound of Interest		
Compound Name:	Afatinib Impurity C	
Cat. No.:	B1311641	Get Quote

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Introduction

Afatinib is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC). During the synthesis and storage of Afatinib, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product.[1] Therefore, accurate quantification of these impurities is a critical aspect of quality control in pharmaceutical manufacturing.

Afatinib Impurity C, chemically known as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is one such potential impurity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the quantification of impurities without the need for a specific reference standard for each impurity.[2][3] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[3]

This application note provides a detailed protocol for the quantification of **Afatinib Impurity C** in a sample matrix using 1H-qNMR with an internal standard.

Principle of qNMR for Impurity Quantification



Quantitative NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the molar concentration of the corresponding nucleus in the sample. By comparing the integral of a signal from the analyte (**Afatinib Impurity C**) to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[4]

The purity of the analyte can be calculated using the following equation:

Where:

- I_analyte and I_std are the integral values of the signals for the analyte and internal standard, respectively.
- N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard.
- MW analyte and MW std are the molecular weights of the analyte and internal standard.
- m analyte and m std are the masses of the sample and internal standard.
- Purity std is the certified purity of the internal standard.

Experimental Protocol Materials and Equipment

- Sample: Afatinib sample containing Impurity C
- Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
- Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
- NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
- NMR Tubes: 5 mm high-precision NMR tubes
- Analytical Balance: Capable of weighing to ± 0.01 mg
- Volumetric flasks, pipettes, and syringes



Vortex mixer

Sample Preparation

- Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO-d6.
- Sample Preparation: Accurately weigh approximately 20 mg of the Afatinib sample containing Impurity C into a vial.
- qNMR Sample Preparation: To the vial containing the weighed sample, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution. Then, add a sufficient volume of DMSOd6 to bring the total volume to approximately 0.7 mL.
- Dissolution: Vortex the vial for at least 1 minute to ensure complete dissolution of both the sample and the internal standard.
- Transfer: Carefully transfer the solution to a 5 mm NMR tube.

1H-NMR Data Acquisition

- Spectrometer: 400 MHz NMR spectrometer
- Pulse Program: A standard 90° pulse sequence (e.g., zg30)
- Acquisition Parameters:
 - Spectral Width (SW): 20 ppm
 - Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of at least 150 for the signals of interest)
 - Relaxation Delay (D1): 5 x T1 (A long relaxation delay of at least 30 seconds is recommended to ensure full relaxation of all protons, which is crucial for accurate quantification).
 - Acquisition Time (AQ): At least 3 seconds



o Temperature: 298 K

Data Processing and Analysis

- Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral region.
- Signal Selection:
 - Internal Standard (Maleic Acid): Select the singlet signal of the two olefinic protons, which appears around δ 6.2 ppm in DMSO-d6.
 - \circ Afatinib Impurity **C**: Based on the structure of Afatinib Impurity **C**, a unique and well-resolved signal should be chosen for quantification. The protons of the dimethylamino group are expected to produce a singlet at approximately δ 2.2 ppm. This signal is often well-separated from other signals and can be used for quantification.
 - Afatinib: The corresponding dimethylamino protons on Afatinib appear at a similar chemical shift. If the goal is to quantify the impurity relative to the active pharmaceutical ingredient (API), a distinct signal for Afatinib must also be chosen.
- Integration: Integrate the selected signals for the internal standard and Afatinib Impurity C.
 The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.
- Calculation: Use the purity equation provided above to calculate the amount of Afatinib Impurity C in the sample.

Data Presentation

The following table presents representative data for the qNMR quantification of **Afatinib Impurity C**.

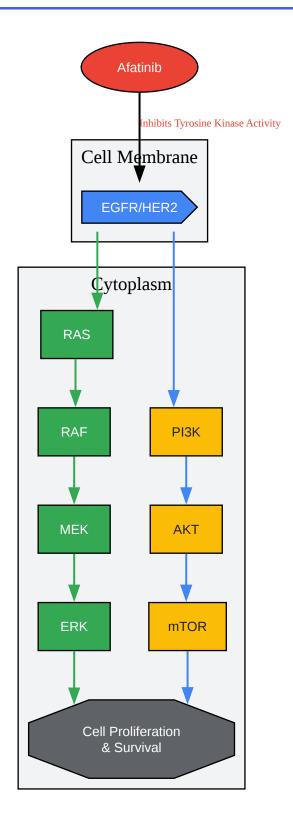


Parameter	Value		
Internal Standard (Maleic Acid)			
Mass (m_std)	10.25 mg		
Molecular Weight (MW_std)	116.07 g/mol		
Purity (Purity_std)	99.8%		
Number of Protons (N_std)	2		
Integral (I_std)	1.00		
Sample (Afatinib with Impurity C)			
Mass (m_analyte)	20.50 mg		
Afatinib Impurity C			
Molecular Weight (MW_analyte)	485.95 g/mol		
Number of Protons (N_analyte)	6 (dimethylamino group)		
Integral (I_analyte)	0.085		
Calculated Purity of Impurity C	0.49% (w/w)		

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical quantification.

Diagrams

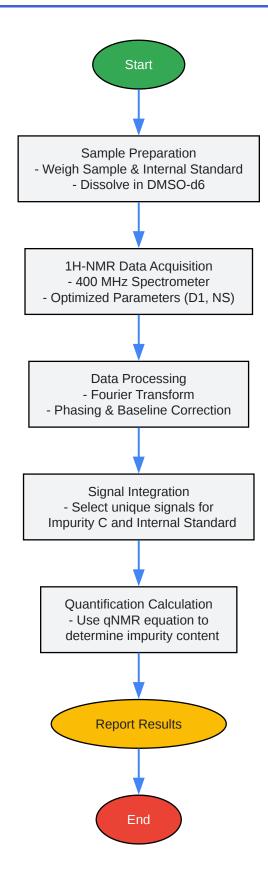




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Caption: Afatinib Signaling Pathway Inhibition.





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Caption: Experimental Workflow for qNMR Quantification.



Conclusion

1H-qNMR is a highly accurate and precise method for the quantification of **Afatinib Impurity C**. It offers the significant advantage of not requiring an isolated standard of the impurity for quantification, thereby simplifying the analytical workflow. The protocol detailed in this application note provides a robust framework for the implementation of qNMR in the quality control of Afatinib drug substance and product, ensuring the safety and efficacy of the final pharmaceutical product. Proper optimization of experimental parameters, particularly the relaxation delay, is critical for obtaining accurate quantitative results.

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